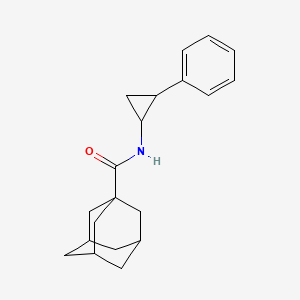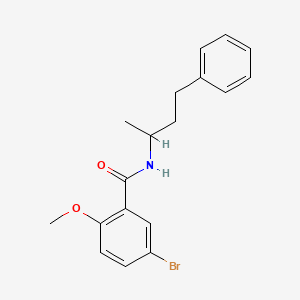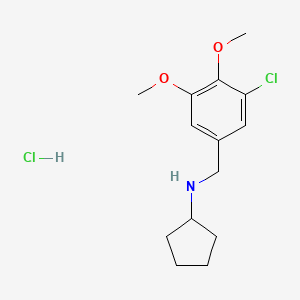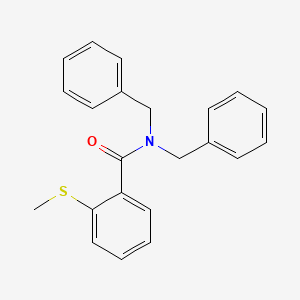
N-(2-phenylcyclopropyl)-1-adamantanecarboxamide
説明
N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has shown promising anticancer activity in preclinical studies. PAC-1 belongs to a class of compounds called adamantyl-based compounds, which are known for their unique chemical structure and biological activity.
作用機序
The mechanism of action of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. N-(2-phenylcyclopropyl)-1-adamantanecarboxamide binds to procaspase-3, inducing a conformational change that leads to its activation. Activated caspase-3 then triggers a cascade of events that ultimately result in apoptosis.
Biochemical and Physiological Effects
N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis, N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to inhibit tumor growth and metastasis, as well as to modulate the immune response. N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, one limitation of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(2-phenylcyclopropyl)-1-adamantanecarboxamide. One area of interest is the development of more potent analogs of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, which may have improved anticancer activity. Another area of interest is the development of more efficient synthesis methods for N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, which could improve its scalability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide and to identify potential biomarkers that could be used to predict patient response to N-(2-phenylcyclopropyl)-1-adamantanecarboxamide therapy.
科学的研究の応用
N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-phenylcyclopropyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-19(21-18-9-17(18)16-4-2-1-3-5-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,13-15,17-18H,6-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGTGNKIFGRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylcyclopropyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B4176882.png)
![N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4176883.png)

![3-chloro-N-isopropyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4176899.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4176907.png)
![N-(2,4-dimethylphenyl)-2-(4-{[(4-ethoxyphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4176913.png)
![{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4176923.png)

![ethyl 1-[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4176931.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4176932.png)
![4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4176935.png)

![1-[(4-bromophenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176951.png)
![N-(3-chloro-4-methylphenyl)-4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-3-nitrobenzamide](/img/structure/B4176957.png)